7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide
Overview
Description
7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The thiazole ring in this compound adds to its chemical versatility and potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzimidazole moiety. The process may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Amidation reactions: Introduction of the carboxamide group through amidation reactions using reagents like carbodiimides.
Amination reactions: Incorporation of the amino group using amination reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include:
Batch processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous flow synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxamide group to amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the thiazole or benzimidazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Nitro derivatives.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide involves its interaction with specific molecular targets. The compound may:
Inhibit enzyme activity: Bind to and inhibit the function of key enzymes involved in cellular processes.
Disrupt cellular pathways: Interfere with signaling pathways critical for cell survival and proliferation.
Induce apoptosis: Trigger programmed cell death in cancer cells through activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.
Thiazole derivatives: Compounds with thiazole rings but varying functional groups.
Uniqueness
7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17/h7-9,12H,2-6,18H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMTTIMBHBPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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